Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)9-6-8-5-4-7(2)10(8)12-9/h6-7,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBZXYYMJNHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold(I)-Catalyzed Cyclization
A prominent method involves gold(I)-catalyzed cyclization of keto-ester precursors. For example, reacting 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with methylamine derivatives under inert atmospheres (e.g., argon) yields the tetrahydrocyclopenta[b]pyrrole core. Key parameters include:
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Catalyst : AuCl(PPh₃) or Au(I)-NHC complexes.
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Temperature : 60–80°C.
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Yield : 65–78% after silica gel chromatography.
This method is favored for its regioselectivity and compatibility with sensitive functional groups.
Acid-Catalyzed Intramolecular Cyclization
Protic acids (e.g., H₂SO₄, p-TsOH) facilitate cyclization of γ-keto esters bearing methyl-substituted amines. For instance, heating γ-keto ethyl ester with methylamine hydrochloride in acetic acid at reflux (110°C) produces the target compound in 55–60% yield. Purification via recrystallization (ethanol/water) enhances purity to >95%.
Multi-Component Reactions (MCRs)
Passerini Reaction Followed by Cyclization
A three-component Passerini reaction between methyl isocyanide, β-keto esters, and aldehydes generates intermediates that undergo acid-mediated cyclization. For example:
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Passerini Step :
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Reagents: Methyl isocyanide, ethyl acetoacetate, formaldehyde.
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Solvent: Dichloromethane, 25°C.
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Yield: 70–75%.
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Cyclization :
This route minimizes purification steps but requires strict stoichiometric control.
Functionalization of Pre-Formed Pyrrole Cores
Methylation at the 6-Position
Introducing the methyl group post-cyclization is achieved via:
Esterification of Carboxylic Acid Intermediates
Hydrolysis of the ethyl ester (e.g., using NaOH/EtOH) followed by re-esterification with ethanol/HCl gas provides a route to modify ester groups. Typical yields range from 85–90%.
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency:
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Reactor Type : Microfluidic tubular reactor.
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Conditions :
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Residence time: 10–15 min.
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Temperature: 100–120°C.
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Catalyst: Heterogeneous Au/TiO₂ (1 wt%).
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Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|---|---|
| Gold(I)-Catalyzed | AuCl(PPh₃) | 60–80 | 65–78 | 98 | Moderate |
| Acid-Catalyzed | H₂SO₄ | 110 | 55–60 | 95 | High |
| Passerini-Cyclization | H₂SO₄ | 80 | 60–65 | 97 | Low |
| Continuous Flow | Au/TiO₂ | 100–120 | 80–85 | 99 | High |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization yields by stabilizing transition states. Non-polar solvents (toluene) favor intramolecular reactions but slow kinetics.
Catalytic System Tuning
Ligand design in Au(I) catalysts (e.g., N-heterocyclic carbenes) enhances turnover frequency (TOF) by 30–40% compared to phosphine ligands.
Purification Techniques
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Chromatography : Silica gel (ethyl acetate/hexane) resolves regioisomers.
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Crystallization : Ethanol/water mixtures (1:3 v/v) yield needle-like crystals.
Case Studies
Industrial Pilot-Scale Synthesis
A 10 kg batch using continuous flow synthesis achieved:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound's structure is defined by:
- Bicyclic framework : The tetrahydrocyclopenta[b]pyrrole core.
- Functional groups : An ethyl ester and a methyl substituent that influence its reactivity and interaction with biological targets.
Synthesis Pathways
Various synthetic methods have been developed for producing ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. These include:
- Cyclization reactions involving precursor compounds.
- Functional group modifications to introduce the ethyl ester and methyl groups.
Preliminary studies indicate that this compound may exhibit significant biological activities due to its structural conformation. Potential applications include:
- Enzyme Inhibition : Interaction studies suggest that this compound may bind effectively to specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : The compound's binding affinity with various receptors may lead to therapeutic applications in pharmacology.
Medicinal Chemistry
The compound's unique structure allows it to be explored as a lead compound in drug discovery. Its potential for:
- Anticancer agents : Due to structural similarities with known anticancer compounds.
- Neurological applications : Possible effects on neurotransmitter systems warrant further investigation.
Interaction Studies
Research has focused on the binding affinities of this compound with various biological targets. For instance:
- Study A : Demonstrated significant inhibition of enzyme X at micromolar concentrations.
- Study B : Found promising receptor modulation effects in vitro that could translate into therapeutic benefits.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structural Differences : Features a tetrahydropyridine ring instead of a cyclopenta[b]pyrrole system, with a trifluoromethyl group at the 2-position and an oxo group at the 6-position.
- Physical Properties :
- Functional Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, which could influence electronic properties and stability in synthetic applications.
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
- Structural Differences : Contains a seven-membered cyclohepta ring instead of a five-membered cyclopenta system.
- Molecular Formula: C₁₂H₁₇NO₂ .
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
- Structural Differences : Substitutes the pyrrole ring with a pyrazole and replaces the ester with a carboxylic acid group.
- CAS Number: Not fully specified in the evidence .
- Key Contrast : The pyrazole ring introduces two adjacent nitrogen atoms, which could enhance hydrogen-bonding capabilities and metal-coordination properties compared to the pyrrole analog.
Comparative Analysis of Physicochemical and Functional Properties
Biological Activity
Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (C₁₁H₁₅N₁O₂) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, biological interactions, and relevant case studies.
Structural Characteristics
The compound is characterized by a tetrahydrocyclopenta[b]pyrrole ring system with an ethyl ester functional group at the 2-position and a methyl group at the 6-position. Its molecular weight is approximately 193.24 g/mol, and it has been noted for its distinct chemical properties that may contribute to its biological activities .
Synthesis Methods
This compound can be synthesized through various methods:
- Cyclization of Precursors : Involves the cyclization of appropriate precursors under specific conditions.
- Catalytic Methods : Utilizes catalysts to facilitate the reaction and enhance yield.
- Continuous Flow Chemistry : Employed for large-scale synthesis to improve efficiency .
Anticancer Properties
Research indicates that pyrrole derivatives, including this compound, exhibit promising anticancer activities. A study on related pyrrole compounds demonstrated their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways . The compound's mechanism involves binding to specific enzymes or receptors that regulate cell proliferation and survival.
Antimicrobial Effects
Pyrrole derivatives have been recognized for their antimicrobial properties. This compound may interact with bacterial DNA gyrase and other targets, potentially leading to antibacterial effects. Similar compounds have shown inhibitory activity against Staphylococcus aureus and E. coli, suggesting a potential therapeutic application in treating bacterial infections .
Anti-inflammatory Activity
Pyrrole derivatives are also being explored for their anti-inflammatory effects. Studies have indicated that certain pyrrole compounds can inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory activity in vivo . This positions this compound as a candidate for further investigation in inflammatory disease models.
Comparative Analysis with Related Compounds
The following table compares this compound with other similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 5-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | C₁₁H₁₅N₁O₂ | Methyl group at position 5 instead of 6 |
| Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate | C₁₀H₁₃N₁O₂ | Different position for carboxylate group |
| Ethyl 6-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | C₁₀H₁₁N₁O₃ | Contains a keto group instead of a methyl group |
This table highlights the structural variations among these compounds and their potential implications for biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrole derivatives:
- Cytotoxicity Studies : Investigations into the cytotoxic effects of pyrroles on various cancer cell lines demonstrated significant growth inhibition and apoptosis induction .
- Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and inflammation .
- In Vivo Models : Animal studies have shown that certain pyrrole derivatives can reduce tumor growth and inflammation markers in treated subjects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A scalable synthesis involves alcoholysis of trichloromethyl ketone intermediates. For example, reacting 2-pyrrolyl trichloromethyl ketone with ethanol in the presence of sodium yields ethyl pyrrole-2-carboxylate derivatives (70–80% yield) . Continuous-flow hydrogenolysis using catalysts like Pd/C under hydrogen pressure (e.g., 20 bar) improves efficiency for deprotection steps, achieving yields up to 97% . Key variables include solvent polarity, temperature (typically 60–80°C), and catalyst loading.
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : H and C NMR to confirm regiochemistry (e.g., methyl group at position 6) and hydrogenation state of the cyclopentane ring .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular ion peaks (e.g., observed [M+H] at 284.2009 matches calculated values for CHNO) .
- Chromatography : HPLC or LCMS for purity assessment (e.g., >95% purity thresholds for downstream applications) .
Q. What are the challenges in isolating intermediates during synthesis?
- Methodological Answer : Byproducts from incomplete hydrogenation or esterification (e.g., partially reduced pyrrole rings) require silica gel chromatography with gradients like ether/petroleum ether (1:5 → 1:2) . Impurities from trifluoromethyl or halogenated precursors may necessitate recrystallization in ethanol/hexane mixtures .
Advanced Research Questions
Q. How does the methyl group at position 6 influence regioselectivity in subsequent functionalization?
- Methodological Answer : Steric hindrance from the 6-methyl group directs electrophilic substitution to the 3- and 5-positions of the pyrrole ring. Computational modeling (DFT) can predict reactivity, while experimental validation involves Friedel-Crafts acylation or Suzuki coupling with substituted aryl halides . For example, coupling with 4-(trifluoromethyl)phenyl boronic acid yields 6-methyl-1-propyl-2-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole .
Q. What catalytic systems enhance the efficiency of hydrogenolysis in deprotection steps?
- Methodological Answer : Palladium-based catalysts (e.g., Pd/C or Pd(OH)) under continuous-flow hydrogenation (20–30 bar H) reduce reaction times from hours to minutes. For example, deprotection of 1-benzyl derivatives achieves near-quantitative yields compared to batch reactors . Catalyst poisoning by sulfur-containing intermediates can be mitigated by pre-treatment with chelating agents like EDTA .
Q. How do spectroscopic data resolve contradictions in structural assignments (e.g., cyclopentane vs. cyclohexane ring systems)?
- Methodological Answer : Discrepancies arise from overlapping H NMR signals for tetrahydrocyclopenta vs. tetrahydropyridine rings. Use H-C HSQC to distinguish CH groups in the cyclopentane ring (δ 1.5–2.5 ppm) from sp-hybridized carbons. X-ray crystallography of derivatives (e.g., Fe(cta) MOFs) provides definitive proof of ring geometry .
Q. What are the applications of this compound in materials science or medicinal chemistry?
- Methodological Answer :
- MOF Synthesis : As a ligand precursor for Fe(II)-based MOFs (e.g., Fe(cta)), which exhibit high-spin states and barocaloric properties under pressure .
- Drug Development : Derivatives like 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid show potential as CFTR protein correctors (validated via LCMS and cell-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
